![molecular formula C45H52N4O18 B1233696 Bis(beta-glucosyluronic acid)bilirubin](/img/structure/B1233696.png)
Bis(beta-glucosyluronic acid)bilirubin
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Overview
Description
Bis(beta-glucosyluronic acid)bilirubin is a (glucosyluronic acid)bilirubin. It has a role as a mouse metabolite. It is a conjugate acid of a bis(beta-glucosyluronate)bilirubin.
Scientific Research Applications
1. Biosensing and Diagnostic Applications
Bis(beta-glucosyluronic acid)bilirubin, a key biomarker for jaundice, is crucial in developing diagnostic tools. Researchers have designed novel fluorescent platforms for bilirubin determination using both colorimetric and fluorimetric techniques. This approach has been applied to detect bilirubin in human blood and urine samples, showcasing its potential as a simple clinical diagnostic tool for jaundice (Ellairaja, Shenbagavalli, Ponmariappan, & Vasantha, 2017).
2. Understanding Bilirubin Metabolism
Studies on bilirubin conjugates isolated from human hepatic bile reveal insights into its metabolism. Contrary to previous beliefs, major bilirubin conjugates are excreted not as glucuronides but as acyl glycosides, shedding light on bilirubin's biochemical pathway and its role in various physiological processes (Kuenzle, 1970).
3. Hepatocyte Canalicular Transport
Bilirubin and its conjugates, including this compound, are secreted from the liver into bile. Research demonstrates that ATP-dependent transport of bilirubin glucuronides is mediated by the multidrug resistance protein MRP1 and its hepatocyte canalicular isoform MRP2, crucial for understanding hepatic excretion mechanisms (Jedlitschky, Leier, Buchholz, Hummel-Eisenbeiss, Burchell, & Keppler, 1997).
4. Antioxidant Properties and Health Implications
Bilirubin, including its conjugates, has been studied for its antioxidant properties. A study investigating the relationship between bisphenol A, phthalates, and serum bilirubin levels in a Korean population highlighted the potential of bilirubin as a biomarker for oxidative stress. This research contributes to understanding the mechanisms of endocrine disruptors and their effects on the body, linking to bilirubin's protective role (Choi, Lee, Jeon, Jung, & Jee, 2019).
properties
Molecular Formula |
C45H52N4O18 |
---|---|
Molecular Weight |
936.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13+,27-14+/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1 |
InChI Key |
SCJLWMXOOYZBTH-SDXZDYKGSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C/4\C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C/6\C(=C(C(=O)N6)C=C)C |
SMILES |
CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C |
synonyms |
bilirubin diglucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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